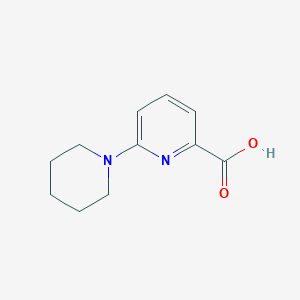
1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H13FN2O4 and its molecular weight is 268.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cancer Treatment
1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid shows potential in cancer treatment due to its role as an Aurora kinase inhibitor. Aurora kinases are enzymes that play a crucial role in cell division, and their inhibition can suppress tumor growth. Specifically, compounds related to this compound have been found to inhibit Aurora A, a kinase implicated in cancer development (ロバート ヘンリー,ジェームズ, 2006).
Antibacterial Agents
Compounds structurally similar to this compound, particularly those with variations in their nitro, amino, cyano, chloro, or fluoro substituents, have been synthesized and demonstrated potent antibacterial activity. These compounds, including derivatives like enoxacin, show broad and effective in vitro antibacterial properties, making them valuable in treating systemic infections (Matsumoto et al., 1984).
Spectroscopic and Theoretical Studies
Spectroscopic and theoretical studies of piperidine carboxylic acids, closely related to this compound, have been conducted to understand their structural and chemical properties. These studies involve X-ray analysis, Raman, FTIR spectroscopies, and theoretical calculations, providing insights into the molecular behavior of these compounds (Anioła et al., 2016).
Chemical Reaction Studies
Research on the reactivity of compounds structurally similar to this compound with various amines has been conducted. These studies explore the kinetics and mechanisms of reactions, contributing to the broader understanding of organic synthesis and chemical transformations involving piperidine derivatives (Leffek & Maciejewska, 1986).
Corrosion Inhibition
Piperidine derivatives, sharing a structural resemblance with this compound, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been used to predict the efficiency of these compounds as corrosion inhibitors, showing their potential in industrial applications (Kaya et al., 2016).
特性
IUPAC Name |
1-(4-fluoro-2-nitrophenyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O4/c13-9-3-4-10(11(6-9)15(18)19)14-5-1-2-8(7-14)12(16)17/h3-4,6,8H,1-2,5,7H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPJVILOVXYUHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=C2)F)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B1320169.png)











![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1320241.png)
